molecular formula C21H28N2O5S B565205 Bumetanide-d5 Butyl Ester CAS No. 1216685-32-3

Bumetanide-d5 Butyl Ester

Cat. No.: B565205
CAS No.: 1216685-32-3
M. Wt: 425.555
InChI Key: FUBXAOXPLXHBPG-RAGZBHKVSA-N
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Description

Bumetanide-d5 Butyl Ester is a deuterium-labeled derivative of Bumetanide Butyl Ester. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Bumetanide, a loop diuretic used to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome .

Preparation Methods

The synthesis of Bumetanide-d5 Butyl Ester involves the deuteration of Bumetanide Butyl Ester. This process typically includes the following steps:

    Deuteration: The hydrogen atoms in Bumetanide Butyl Ester are replaced with deuterium atoms. This can be achieved using deuterated reagents or solvents under specific reaction conditions.

    Esterification: The resulting deuterated compound undergoes esterification to form this compound. .

Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to meet commercial demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Bumetanide-d5 Butyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include deuterated analogs of the corresponding oxidized Bumetanide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products are deuterated analogs of the reduced Bumetanide derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

Bumetanide-d5 Butyl Ester has several scientific research applications, including:

Mechanism of Action

Bumetanide-d5 Butyl Ester exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the renal tubules. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes. The molecular targets involved include the sodium-potassium ATPase pump and the sodium-potassium-chloride cotransporter .

Comparison with Similar Compounds

Bumetanide-d5 Butyl Ester is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:

This compound stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research settings.

Properties

IUPAC Name

butyl 3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-3-5-12-23-18-14-16(21(24)27-13-6-4-2)15-19(29(22,25)26)20(18)28-17-10-8-7-9-11-17/h7-11,14-15,23H,3-6,12-13H2,1-2H3,(H2,22,25,26)/i7D,8D,9D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBXAOXPLXHBPG-RAGZBHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)OCCCC)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)OCCCC)NCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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